molecular formula C4H4Br2O2 B1656666 2,2-Dibromocyclopropanecarboxylic acid CAS No. 5365-17-3

2,2-Dibromocyclopropanecarboxylic acid

Cat. No.: B1656666
CAS No.: 5365-17-3
M. Wt: 243.88 g/mol
InChI Key: ZZQWHIVRLNQEDZ-UHFFFAOYSA-N
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Description

2,2-Dibromocyclopropanecarboxylic acid is an organic compound with the molecular formula C₄H₄Br₂O₂. It is a derivative of cyclopropane, featuring two bromine atoms attached to the same carbon atom within the cyclopropane ring, and a carboxylic acid group attached to the adjacent carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromocyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclopropane derivatives with bromine in the presence of a catalyst. For instance, the reaction of cyclopropylcarboxylic acid with bromine in the presence of a solvent like carbon tetrachloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale bromination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency .

Comparison with Similar Compounds

Uniqueness: 2,2-Dibromocyclopropanecarboxylic acid is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of two bromine atoms on the same carbon atom within the cyclopropane ring makes it a valuable intermediate for synthesizing complex organic molecules .

Properties

IUPAC Name

2,2-dibromocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWHIVRLNQEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301437, DTXSID70900967
Record name 2,2-dibromocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70900967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-17-3
Record name NSC143379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dibromocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromocyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dibromocyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2,2-Dibromocyclopropanecarboxylic acid
Reactant of Route 4
2,2-Dibromocyclopropanecarboxylic acid
Reactant of Route 5
2,2-Dibromocyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dibromocyclopropanecarboxylic acid

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